molecular formula C11H7ClN2O2 B1386516 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde CAS No. 1086378-89-3

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

Cat. No. B1386516
M. Wt: 234.64 g/mol
InChI Key: VDKYAXSPQPTVOF-UHFFFAOYSA-N
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Description

“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” is a synthetic compound with potential applications in the biomedical and pharmaceutical industries . It has a molecular formula of C₁₁H₇ClN₂O₂ .


Molecular Structure Analysis

The molecular structure of “4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” consists of a total of 24 bonds. There are 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), 1 ether (aromatic), and 1 Pyrimidine .


Physical And Chemical Properties Analysis

“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” has a molecular weight of 234.64 g/mol . It has a topological polar surface area of 55.2 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors Synthesis

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is significant in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. For instance, a study demonstrated the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in this process. This intermediate facilitates the creation of compounds critical in HIV treatment (Ju Xiu-lia, 2015).

Antiparasitic Activity

Compounds derived from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, such as 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde, have shown potential in antiparasitic activity. These compounds are effective against various parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, demonstrating their potential in treating parasitic infections (N. Azas et al., 2003).

Synthesis of 2-Aminopyrimidinones and Self-Assembly

The synthesis of 2-aminopyrimidinones, which are important in various chemical applications, can be achieved using derivatives of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde. This process often involves a multi-component reaction, leading to compounds that exhibit significant self-assembly and hydrogen bonding properties (M. Bararjanian et al., 2010).

Small Molecule Anticancer Drug Synthesis

Derivatives of 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde are key intermediates in the synthesis of small molecule anticancer drugs. These derivatives contribute to the development of new and more efficient anticancer treatments, as demonstrated in the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde (Binliang Zhang et al., 2018).

Antimicrobial Activity

Some benzaldehyde derivatives synthesized from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde have shown promising antimicrobial activities. For example, compounds containing fluorine in the heterocyclic system demonstrated effective antibacterial and antifungal properties (T. Chundawat et al., 2014).

Oxidation Catalysts

Benzaldehyde derivatives, including those derived from 4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde, can serve as catalysts in chemical reactions. For instance, sulfated Ti-SBA-15, a catalyst used in the oxidation of benzyl alcohol to benzaldehyde, shows enhanced activity and selectivity in such reactions (Rajesh Sharma et al., 2012).

Safety And Hazards

“4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde” is classified as an irritant . For safety, it is recommended to use a full-face respirator if exposure limits are exceeded or irritation is experienced .

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-10(14-11)16-9-3-1-8(7-15)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKYAXSPQPTVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264057
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde

CAS RN

1086378-89-3
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-pyrimidinyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Thakur, M Tripathi, UC Rajesh, DS Rawat - RSC Advances, 2013 - pubs.rsc.org
A novel ethylenediammonium diformate–polyethylene glycol (EDDF-PEG600) system was developed as a catalyst for the Knoevenagel condensation and Knoevenagel initiated three-…
Number of citations: 54 pubs.rsc.org
H Kiyani - Current Organic Synthesis, 2018 - ingentaconnect.com
Background: The majority of naturally occurring compounds, pharmaceuticals, and drug-candidate molecules possess heterocyclic scaffolds. In this context, tetrahydobenzo[b]pyrans …
Number of citations: 24 www.ingentaconnect.com

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